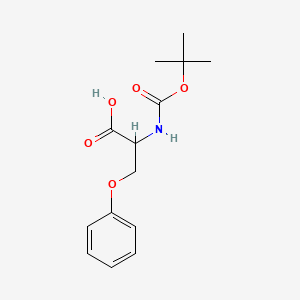
Ethyl 2-Fluoroacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-Fluoroacrylate is an organic compound with the molecular formula C5H7FO2. It is a valuable research chemical used in various synthetic applications, particularly in the regioselective synthesis of fluoroalkenes and gem-difluoromethylene compounds from alkynes . This compound is characterized by its ethyl ester group attached to a fluoro-substituted acrylate moiety, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-Fluoroacrylate can be synthesized through several methods. One common approach involves the reaction of ethyl formate with a fluoro-substituted precursor under controlled conditions. For instance, a reaction mixture containing ethyl formate and a fluoro-substituted intermediate is cooled to -78°C in a dry ice/isopropanol bath. The addition of diisobutylaluminum hydride (DIBAL) in dichloromethane under these conditions results in the formation of this compound .
Industrial Production Methods: In industrial settings, this compound is produced using high-efficiency distillation techniques. The reaction mixture is typically quenched with hydrochloric acid, and the organic layer is separated and purified through distillation. This method ensures a high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-Fluoroacrylate undergoes various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Addition Reactions: The double bond in the acrylate moiety allows for addition reactions with various reagents.
Polymerization: It can participate in polymerization reactions to form fluorinated polymers
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Catalysts: Various catalysts, including transition metal complexes, can facilitate addition reactions.
Polymerization Initiators: Free radical initiators are often used in polymerization processes
Major Products:
Fluorinated Polymers: Resulting from polymerization reactions.
Substituted Acrylates: Formed through substitution reactions
Scientific Research Applications
Ethyl 2-Fluoroacrylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly fluorinated compounds.
Biology: Employed in the development of bioactive molecules and pharmaceuticals.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty polymers and coatings with unique properties .
Mechanism of Action
The mechanism of action of Ethyl 2-Fluoroacrylate involves its ability to participate in various chemical reactions due to the presence of the fluoro and acrylate groups. The fluoro group enhances the reactivity of the compound, allowing it to undergo regioselective reactions. The acrylate moiety provides a site for addition and polymerization reactions. These properties make this compound a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Methyl 2-Fluoroacrylate: Similar in structure but with a methyl ester group instead of an ethyl ester group.
Ethyl Acrylate: Lacks the fluoro substitution, resulting in different reactivity and applications.
Ethyl 2-Chloroacrylate: Contains a chloro group instead of a fluoro group, leading to different chemical properties .
Uniqueness: this compound is unique due to the presence of the fluoro group, which imparts distinct reactivity and stability compared to its non-fluorinated counterparts. This makes it particularly valuable in the synthesis of fluorinated compounds and polymers .
Properties
IUPAC Name |
3-fluoro-2,2-dimethylpropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FN/c1-5(2,3-6)4-7/h3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRFFGFMUZGMGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CF)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![5-Aminospiro[2.3]hexane-5-carboxylic acid](/img/structure/B6329107.png)
